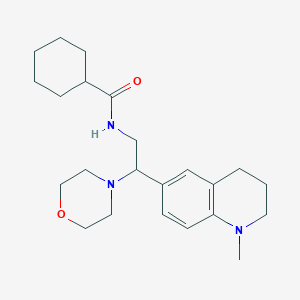![molecular formula C12H20N2OS B2753820 N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide CAS No. 1210926-07-0](/img/structure/B2753820.png)
N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential applications in the treatment of various diseases. CCPA belongs to the class of adenosine receptor agonists, which are known to play a crucial role in regulating various physiological processes, including inflammation, immune response, and cardiovascular function.
Aplicaciones Científicas De Investigación
CCPA has been shown to have potential applications in the treatment of various diseases, including inflammation, cancer, and cardiovascular diseases. Studies have shown that CCPA can activate the adenosine A1 receptor, which is known to play a crucial role in regulating inflammation and immune response. CCPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In addition, CCPA has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Mecanismo De Acción
CCPA exerts its biological effects by activating the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues, including the brain, heart, and immune system. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and ultimately leads to the inhibition of various cellular processes, including inflammation, immune response, and cell proliferation.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing inflammation and immune response, inducing apoptosis, inhibiting angiogenesis, and improving cardiac function. Studies have also shown that CCPA can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPA has several advantages for lab experiments, including its high purity and stability, which ensure reproducible results. CCPA is also relatively easy to synthesize, which makes it readily available for research purposes. However, CCPA has some limitations, including its low solubility in water, which may limit its bioavailability and require the use of organic solvents for administration.
Direcciones Futuras
There are several future directions for the research of CCPA, including its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. CCPA may also have applications in the treatment of inflammatory bowel disease, which is a chronic inflammatory disorder of the gastrointestinal tract. In addition, further studies are needed to elucidate the molecular mechanisms underlying the cardioprotective effects of CCPA and to explore its potential applications in the treatment of cardiovascular diseases.
Métodos De Síntesis
The synthesis of CCPA involves the reaction of 1-cyanocyclopentene with 2-isopropylthioacetamide in the presence of a catalyst such as palladium on carbon. The reaction yields CCPA as a white crystalline powder with a purity of over 99%. The synthesis method of CCPA has been extensively studied and optimized to enhance the yield and purity of the compound.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methylpropylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-10(2)7-16-8-11(15)14-12(9-13)5-3-4-6-12/h10H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCRGAATUCRLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC(=O)NC1(CCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

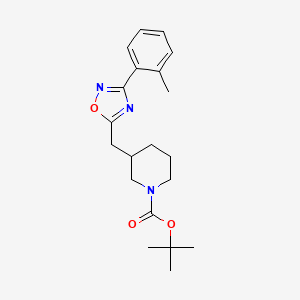
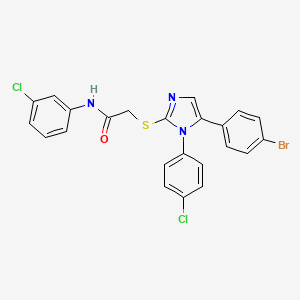
![N-(1-phenylethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2753740.png)
![N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2753741.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2753743.png)
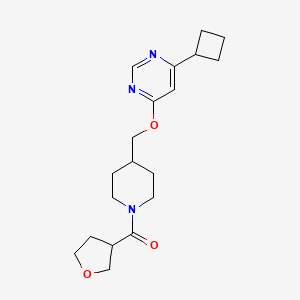

![4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2753749.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753750.png)
![4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2753754.png)
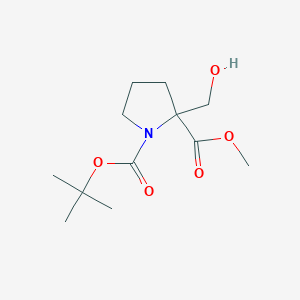
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2753756.png)
